![molecular formula C20H26F3N5O B2910500 3-Methyl-5-((4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)isoxazole CAS No. 2034235-16-8](/img/structure/B2910500.png)
3-Methyl-5-((4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . The synthesis of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Agrochemicals
The TFMP derivatives are extensively used in the agrochemical industry for the protection of crops from pests. The introduction of fluazifop-butyl, a TFMP derivative, marked the beginning of the use of these compounds in the market. Since then, over 20 new TFMP-containing agrochemicals have been developed . The effectiveness of these derivatives in pest control is attributed to the unique combination of the fluorine atom’s properties and the pyridine moiety’s characteristics.
Pharmaceuticals
Several TFMP derivatives have been approved as pharmaceutical ingredients. These compounds are found in both human and veterinary medicine, with five pharmaceutical and two veterinary products containing the TFMP moiety having received market approval. Additionally, many candidates are currently undergoing clinical trials . The trifluoromethyl group’s influence on biological activity makes these derivatives valuable in drug development.
Antimicrobial Agents
Research has been conducted on TFMP derivatives for their potential use as antimicrobial agents. For instance, compounds optimized for potency toward AcpS-PPTase, an enzyme involved in bacterial proliferation, have been studied for their antibacterial activity . The hypothesis is that targeting both classes of PPTase enzymes could effectively halt bacterial growth.
Antiviral Agents
The TFMP motif has been incorporated into the design of new isatin derivatives aimed at developing broad-spectrum antiviral agents. These derivatives have been assessed using both in vitro and in silico approaches to determine their effectiveness against various viral infections .
FDA-Approved Drugs
Over the past 20 years, the trifluoromethyl group has been featured in 19 FDA-approved drugs. These drugs, which contain the TFM group as one of the pharmacophores, cover a wide range of diseases and disorders. The detailed chemistry of these drugs demonstrates the importance of the TFM group in enhancing pharmacological activity .
Organic Synthesis Intermediates
The TFMP derivatives serve as key intermediates in organic synthesis. For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction. This highlights the role of TFMP derivatives in facilitating the synthesis of complex organic compounds .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .
Mode of Action
It’s hypothesized that the compound may simultaneously target both classes of phosphopantetheinyl transferase enzymes to effectively halt bacterial proliferation .
Biochemical Pathways
The inhibition of phosphopantetheinyl transferases can attenuate secondary metabolism and thwart bacterial growth .
Pharmacokinetics
Similar compounds have been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . This suggests that the compound may have favorable bioavailability and pharmacokinetic properties.
Result of Action
It’s hypothesized that the compound may attenuate the production of a phosphopantetheinyl transferase-dependent metabolite when applied at sublethal doses . This could potentially lead to the inhibition of bacterial growth.
Action Environment
Chemical genetic studies have implicated efflux as a mechanism for resistance in escherichia coli , suggesting that environmental factors such as bacterial efflux pumps could potentially influence the compound’s efficacy.
properties
IUPAC Name |
3-methyl-5-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N5O/c1-15-12-18(29-25-15)14-26-6-4-17(5-7-26)27-8-10-28(11-9-27)19-3-2-16(13-24-19)20(21,22)23/h2-3,12-13,17H,4-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRRPJOMGOQULW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-((4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)isoxazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.